![molecular formula C13H8N4O B2531403 12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline CAS No. 72119-84-7](/img/structure/B2531403.png)
12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline is a heterocyclic molecule that is part of a broader class of quinoxaline derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields such as organic chemistry, pharmaceuticals, and materials science. The papers provided do not directly discuss this compound, but they do provide insights into related quinoxaline derivatives, which can be useful for understanding the chemical behavior and synthesis of similar compounds.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of isoxazolo[2,3-a]pyridin-7-one derivatives is achieved through a domino metathesis reaction starting from strained bicyclic 3,6-dihydro-1,2-oxazine and an external alkene . This method demonstrates the potential for creating diverse scaffolds within the quinoxaline family, which could be applicable to the synthesis of this compound by analogy.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a fused ring system that can incorporate various functional groups. The presence of nitrogen atoms within the ring system can influence the electronic properties of the molecule and its reactivity. For example, the synthesis of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline involves the fusion of a pyridine ring to the quinoxaline core . This structural motif is likely to be relevant when considering the molecular structure of this compound, as it may share similar ring fusion patterns.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, often facilitated by the presence of reactive functional groups. The fluorinated derivatives of pyrido[2,3-b]- and pyrimido[4,5-b]quinoxalines are synthesized through condensation reactions involving amino and cyano or aminocarbonyl-substituted quinoxalines . These reactions highlight the reactivity of the quinoxaline core and suggest potential pathways for functionalizing this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure and substituents. For example, the pyridoimidazoquinoxalines exhibit intense greenish-yellow fluorescence, indicating their potential use in optical applications . The introduction of fluorine atoms into the quinoxaline structure can also affect the compound's properties, such as its electronic characteristics and reactivity . These insights into the properties of related compounds can inform predictions about the behavior of this compound.
科学的研究の応用
Synthesis Techniques and Reactions
- Synthetic Methodologies : Various synthetic approaches have been developed to construct the quinoxaline and oxazinone frameworks. For instance, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles like quinoline or N-methylimidazole leads to oxazino[2,3-a]quinolines and pyrrolo[1,2-a]imidazole derivatives, showcasing a method for trichloromethylated bridgehead N-heterocycles synthesis (Yavari, Sabbaghan, & Hossaini, 2006).
- Ring Opening–Annulation Reactions : The thermal opening of [1,2,3]triazin-4(3H)-one nucleus followed by [4+2]-cycloaddition with pyridine derivatives facilitates the synthesis of naphtho[2,3-H]pyrido(quinolino)[2,1-b]quinazoline systems, highlighting an efficient approach to construct complex heterocyclic structures (Zvarych et al., 2022).
Potential Biological Applications
- Biological Activity and Mitochondrial Inhibition : Some synthesized compounds, particularly oxazino[2,3-a]isoquinolin-4-ones, have shown the ability to inhibit mitochondrial respiratory chain in vitro, suggesting potential as less toxic antitumor agents targeting the mitochondrial electron transport chain (Moreno et al., 2013).
Novel Compounds and Their Characteristics
- New Inhibitors and Scaffold Development : The synthesis of pyrido[2,1-a]isoquinolin-4-ones and related oxazinones has opened pathways for developing new inhibitors of the mitochondrial respiratory chain, indicating a rich field of exploration for novel therapeutic agents. The presence of specific substituents, such as a furan ring, has been correlated with enhanced biological activity, underscoring the importance of structural diversity in medicinal chemistry (Moreno et al., 2013).
将来の方向性
特性
IUPAC Name |
9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c1-2-5-9-8(4-1)15-12-13(16-9)18-10-6-3-7-14-11(10)17-12/h1-7H,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDWSQINDAVXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)OC4=C(N3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

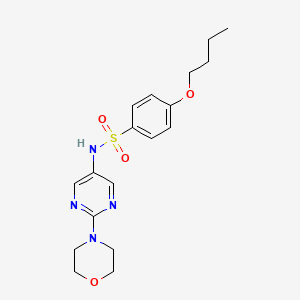

![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)
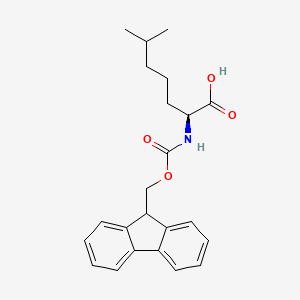
![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)
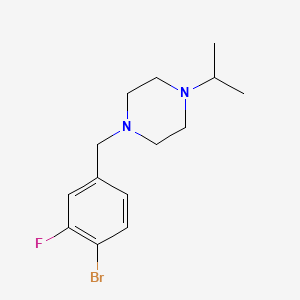
![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)
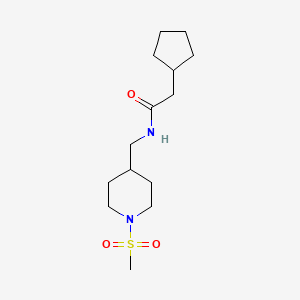
![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)
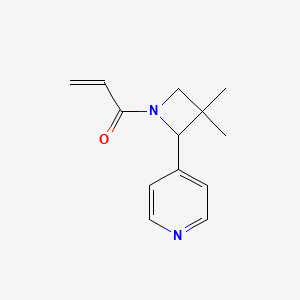
![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)